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molecular formula C11H14BrNO2 B8544432 Tert-butyl 6-(bromomethyl)picolinate

Tert-butyl 6-(bromomethyl)picolinate

Cat. No. B8544432
M. Wt: 272.14 g/mol
InChI Key: KNINFJIIRCTTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772446B2

Procedure details

N-bromosuccinimide (1.95 g, 10.99 mmol), 6-methylpicolinic acid tert-butyl ester (2.1175 g, 10.96 mmol), and benzoyl peroxide (0.27 g, 1.10 mmol, 0.1 eq.) were dissolved in CCl4 (150 mL) and refluxed for 6.5 hours while monitored by TLC (3:1 hexane: ethyl acetate, Rf=0.28). The reaction mixture was filtered and the solvent was removed in vacuo. The light orange oil was redissolved in DCM and extracted three times with an aqueous solution of saturated NaHCO3 (50 mL). The organic layer was dried with MgSO4 and the solvent was removed in vacuo. The crude product was recrystallised twice from a hexane/ethyl acetate mixture (3:1) in the freezer afford the mono-brominated product as small off-white crystals (0.511 g, 1.88 mmol, 17.1%). 1H NMR (300 MHz, CDCl3, δ): 7.92 (d, 1H, ortho-H), 7.82 (t, 1H, meta-H), 7.65 (d, 1H, ortho-H), 4.65 (s, 2H, CH2), 1.64 (s, 9H, tBu-CH3). 13C NMR (300 MHz, CDCl3, δ): 171.0, 161.0, 157.9, 138.4, 127.0, 124.4, 60.9, 33.9, 28.6.
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
2.1175 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
17.1%

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[C:9]([O:13][C:14](=[O:22])[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[N:16]=1)([CH3:12])([CH3:11])[CH3:10].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.CCCCCC>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C>[Br:1][CH2:21][C:17]1[N:16]=[C:15]([C:14]([O:13][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:22])[CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
2.1175 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=NC(=CC=C1)C)=O
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6.5 hours
Duration
6.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The light orange oil was redissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted three times with an aqueous solution of saturated NaHCO3 (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised twice from a hexane/ethyl acetate mixture (3:1) in the freezer

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC(=N1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.88 mmol
AMOUNT: MASS 0.511 g
YIELD: PERCENTYIELD 17.1%
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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